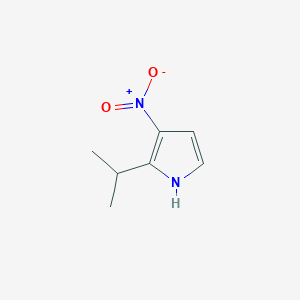
2-Isopropyl-3-nitro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3-nitro-1H-pyrrole is a nitrogen-containing heterocyclic compound. Pyrroles are known for their aromaticity and are key structural units in many biologically active molecules. The presence of the nitro group and the isopropyl substituent in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-nitro-1H-pyrrole can be achieved through various methods. One common approach involves the nitration of 2-isopropylpyrrole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-3-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,3-diones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halides, strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Isopropyl-3-amino-1H-pyrrole.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole-2,3-diones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3-nitro-1H-pyrrole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isopropyl-3-nitro-1H-pyrrole and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrrole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-nitro-1H-pyrrole: Similar structure but with a methyl group instead of an isopropyl group.
2-Ethyl-3-nitro-1H-pyrrole: Similar structure but with an ethyl group instead of an isopropyl group.
2-Propyl-3-nitro-1H-pyrrole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 2-Isopropyl-3-nitro-1H-pyrrole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or propyl analogs .
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-nitro-2-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)7-6(9(10)11)3-4-8-7/h3-5,8H,1-2H3 |
InChI-Schlüssel |
GSPJRLJKNBMGKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CN1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




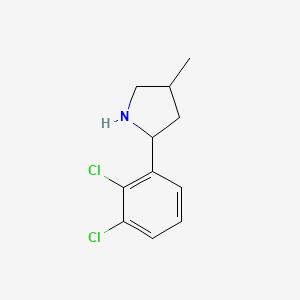
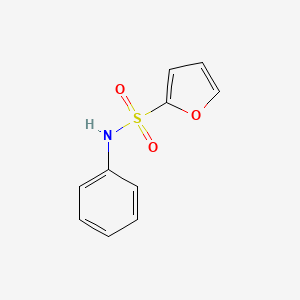

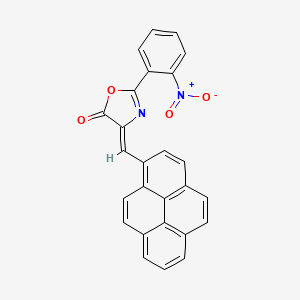
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

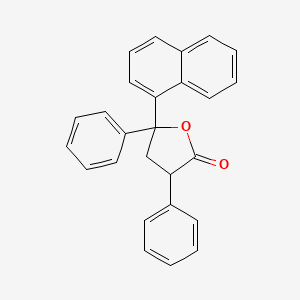
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)

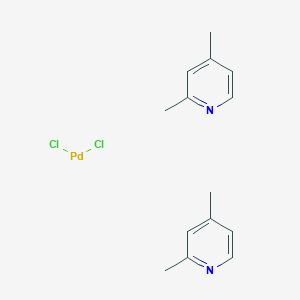
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
